molecular formula C10H7Cl2N B010657 2,4-Dichloro-6-methylquinoline CAS No. 102878-18-2

2,4-Dichloro-6-methylquinoline

Cat. No.: B010657
CAS No.: 102878-18-2
M. Wt: 212.07 g/mol
InChI Key: GLYIJJUSFYXLNF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position on the quinoline ring. It is known for its significant biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-methylquinoline can be synthesized through a one-pot reaction involving an aryl amine, malonic acid, and phosphorous oxychloride . The reaction typically involves the following steps:

    Starting Materials: p-Toluidine and malonic acid.

    Reaction Conditions: The mixture is heated with phosphorous oxychloride, which acts as a dehydrating agent.

    Product Formation: The reaction proceeds through cyclization to form the quinoline ring, followed by chlorination to introduce the chlorine atoms at the 2 and 4 positions.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Comparison with Similar Compounds

    2,4-Dichloroquinoline: Lacks the methyl group at the 6 position.

    6-Methylquinoline: Lacks the chlorine atoms at the 2 and 4 positions.

    2,4-Dichloro-6-methoxyquinoline: Contains a methoxy group instead of a methyl group at the 6 position.

Uniqueness: 2,4-Dichloro-6-methylquinoline is unique due to the combined presence of chlorine atoms and a methyl group, which enhances its biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2,4-dichloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYIJJUSFYXLNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373044
Record name 2,4-Dichloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102878-18-2
Record name 2,4-Dichloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,4-Dichloro-6-methylquinoline in chemical synthesis?

A1: this compound serves as a valuable building block in organic synthesis. Its reactivity stems from the presence of two chlorine atoms, which can be selectively replaced by various nucleophiles. This allows for the creation of diversely substituted quinoline derivatives. For example, researchers have successfully utilized this compound to synthesize a range of compounds, including benzoquinolinones, pyridylquinolinones, and pyrazolylquinolinones []. These compounds hold potential as pharmaceutical agents or valuable intermediates in drug discovery.

Q2: How does this compound exhibit cytotoxic activity?

A2: Research suggests that this compound demonstrates cytotoxic activity against human oral carcinoma cell lines []. While the exact mechanism of action remains to be fully elucidated, this finding highlights the compound's potential as a starting point for developing novel anticancer agents. Further investigations into its structure-activity relationships and in vivo efficacy are crucial to explore its therapeutic potential in cancer treatment.

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